molecular formula C18H16O2 B1197762 4-(2-Anthryl)butanoic acid CAS No. 73693-25-1

4-(2-Anthryl)butanoic acid

Cat. No.: B1197762
CAS No.: 73693-25-1
M. Wt: 264.3 g/mol
InChI Key: AEUBCEDJMLUFGL-UHFFFAOYSA-N
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Description

4-(2-Anthryl)butanoic acid is a carboxylic acid derivative featuring a butanoic acid backbone substituted at the fourth carbon with a 2-anthryl group. The anthracene moiety, a polycyclic aromatic hydrocarbon, imparts unique electronic and steric properties to the compound.

Properties

CAS No.

73693-25-1

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

4-anthracen-2-ylbutanoic acid

InChI

InChI=1S/C18H16O2/c19-18(20)7-3-4-13-8-9-16-11-14-5-1-2-6-15(14)12-17(16)10-13/h1-2,5-6,8-12H,3-4,7H2,(H,19,20)

InChI Key

AEUBCEDJMLUFGL-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CCCC(=O)O

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CCCC(=O)O

Other CAS No.

73693-25-1

Synonyms

4-(2-anthryl)butanoic acid
4-ABA

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4-(2-Anthryl)butanoic acid with key analogs, emphasizing substituent effects on properties and applications:

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Key Applications Source
4-(2-Anthryl)butanoic acid 2-anthryl ~296.36 (calculated) Not reported Inferred: Materials science, organic electronics Inferred
MCPB (4-(4-Chloro-2-methylphenoxy)butanoic acid) Phenoxy (chlorinated) 228.65 (calculated) Not specified Herbicide (HRAC Class O)
4-(4-Bromophenyl)butanoic acid 4-bromophenyl 243.1 67 Pharmaceutical intermediate
4-(1-Adamantyl)butanoic Acid Adamantyl 234.33 Not specified Pharmaceuticals, rigid backbone for drug design
4-(4-Hydroxyphenyl)butanoic acid 4-hydroxyphenyl 180.20 105–107 Research, biochemical studies
Key Observations:
  • Substituent Effects: Anthryl Group: The bulky, planar anthracene moiety likely reduces solubility in polar solvents but enhances π-π stacking interactions, making the compound suitable for optoelectronic materials. This contrasts with smaller substituents like bromophenyl or hydroxyphenyl, which improve solubility. Phenoxy Derivatives (e.g., MCPB): Chlorinated phenoxy groups enhance herbicidal activity by mimicking natural auxins, disrupting plant growth. Adamantyl Group: The rigid adamantane structure improves metabolic stability in pharmaceuticals.
  • Physical Properties: Melting points correlate with substituent bulk and polarity. For example, 4-(4-Hydroxyphenyl)butanoic acid (105–107°C) has a higher melting point than 4-(4-Bromophenyl)butanoic acid (67°C) due to hydrogen bonding. The anthryl derivative’s melting point is unreported but expected to be high due to aromatic stacking.

Q & A

Q. What strategies optimize the yield of 4-(2-Anthryl)butanoic acid in multi-step syntheses?

  • Methodological Answer :
  • Protecting groups : Temporarily shield carboxyl groups during anthryl coupling .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
  • Catalyst screening : Test Pd/C or Ni catalysts for cross-coupling steps .

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